molecular formula C13H18N2 B11454864 4-(1-Adamantyl)-pyrazole CAS No. 84396-62-3

4-(1-Adamantyl)-pyrazole

Cat. No.: B11454864
CAS No.: 84396-62-3
M. Wt: 202.30 g/mol
InChI Key: KJMFWFDGPIISAX-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-pyrazole is a compound that features a pyrazole ring substituted with an adamantyl group at the 4-position The adamantyl group, derived from adamantane, is known for its bulky and rigid structure, which imparts unique properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-pyrazole typically involves the reaction of 1-adamantylamine with a suitable pyrazole precursor. One common method includes the cyclization of 1-adamantylhydrazine with 1,3-diketones under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Adamantyl)-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The adamantyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated pressures.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 4-(1-adamantyl)-pyrazoline.

    Substitution: Formation of 4-(1-adamantyl)-3-bromopyrazole.

Scientific Research Applications

4-(1-Adamantyl)-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and bulky structure.

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The adamantyl group enhances the compound’s binding affinity and stability, while the pyrazole ring interacts with the active site of the target molecule. This dual interaction can lead to potent and selective inhibition of the target, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

    1-Adamantylamine: A precursor in the synthesis of 4-(1-Adamantyl)-pyrazole, known for its use in antiviral drugs.

    4-(1-Adamantyl)-1H-pyrazole: A structural isomer with different substitution patterns on the pyrazole ring.

    Adamantyl-substituted thiosemicarbazides: Compounds with similar bulky adamantyl groups but different functional groups.

Uniqueness: this compound is unique due to the combination of the adamantyl group’s rigidity and the pyrazole ring’s versatility. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

84396-62-3

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-(1-adamantyl)-1H-pyrazole

InChI

InChI=1S/C13H18N2/c1-9-2-11-3-10(1)5-13(4-9,6-11)12-7-14-15-8-12/h7-11H,1-6H2,(H,14,15)

InChI Key

KJMFWFDGPIISAX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CNN=C4

Origin of Product

United States

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